4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .
Synthesis Analysis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .Physical And Chemical Properties Analysis
This compound is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .Scientific Research Applications
Antiviral Activity
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine derivatives have been studied for their potential antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, demonstrating significant potential for HIV and Moloney murine sarcoma virus treatment. These compounds exhibited inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiviral therapy (Hocková et al., 2003).
Crystal Structure Analysis
Research into the crystal structure of pyrimidine derivatives, including those similar to this compound, has provided insights into their molecular configurations and potential applications in drug design and other fields. For example, the crystal structure of 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester was analyzed to understand its three conjugated systems, which can influence its reactivity and interaction with biological targets (Ming & South, 2004).
Synthesis Methods
Efficient synthesis methods for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine and its analogs have been developed. These methods include cyclization, methylation, and oxidation processes that enhance the safety and efficacy of the synthesis. The use of oxone in the oxidation step has been noted for its effectiveness and safety, offering a promising approach for producing these compounds (Hongbin, 2011).
Chemical Modifications and Reactivity
Chemoselective reactions of pyrimidine derivatives, including sulfonation and cross-coupling reactions, have been explored to extend the utility of these compounds in synthetic chemistry. For example, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines highlight the potential for creating a variety of functionalized compounds for further application in drug development and other areas (Baiazitov et al., 2013).
Environmental Degradation
Studies on the environmental degradation of related pyrimidine compounds, such as chlorimuron-ethyl by Aspergillus niger, have shown the potential for bioremediation of soil and water contaminated with pyrimidine-based herbicides. This research is crucial for understanding the environmental impact of these compounds and developing strategies for mitigating their effects (Sharma et al., 2012).
Safety and Hazards
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJCLQCRJIZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378241 | |
Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57268-32-3 | |
Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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